REACTION_SMILES
|
[BH4-:17].[Br:1][c:2]1[cH:3][cH:4][c:5]([N:10]2[CH:11]([CH3:16])[CH2:12][CH2:13][CH2:14][CH2:15]2)[c:6]([CH:7]=[O:8])[cH:9]1.[CH3:19][OH:20].[Cl-:21].[NH4+:22].[Na+:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([N:10]2[CH:11]([CH3:16])[CH2:12][CH2:13][CH2:14][CH2:15]2)[c:6]([CH2:7][OH:8])[cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCCN1c1ccc(Br)cc1C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCCN1c1ccc(Br)cc1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |